Narasin (sodium) is a polyether ionophore antibiotic produced by the fermentation of the actinobacterium Streptomyces granuloruber. It is primarily used as a veterinary drug for the prevention of coccidiosis in poultry and other livestock. Narasin functions by altering the ion transport across cell membranes, effectively disrupting the normal physiological processes of certain pathogens.
Narasin is derived from Streptomyces granuloruber, which can be cultivated in specific culture media to produce this compound. The fermentation process involves optimizing conditions such as temperature, pH, and nutrient availability to maximize yield.
Narasin is classified as an ionophore antibiotic, specifically within the polyether class. Ionophores are compounds that facilitate the transport of ions across lipid membranes, which is crucial for their antimicrobial activity.
The synthesis of narasin typically involves the fermentation of Streptomyces granuloruber under controlled conditions. The following steps outline a general method for producing narasin:
The patent literature describes specific methods for producing narasin, including various fermentation techniques and extraction methods to ensure high purity and yield .
Narasin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula for narasin is , and its systematic name reflects its intricate stereochemistry.
Narasin participates in several chemical reactions typical of polyether antibiotics:
The interaction of narasin with ions can be quantitatively analyzed through various methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Narasin exerts its antimicrobial effects primarily through its ability to transport sodium ions into cells while allowing potassium ions to exit. This disruption of ion homeostasis leads to:
Studies have shown that narasin's efficacy against coccidia is linked to its ability to selectively disrupt ion transport in these pathogens, making it a valuable tool in veterinary medicine .
Narasin's primary application lies in veterinary medicine, particularly for:
In addition to veterinary applications, narasin is also utilized in research settings for studying ion transport mechanisms and antibiotic resistance mechanisms in bacteria .
Narasin (sodium) belongs to the polyether ionophore class of compounds, characterized by a lipophilic exterior and a hydrophilic interior that facilitates cation binding and transport across biological membranes. Structurally, it consists of multiple cyclic ether rings and a terminal carboxylic acid group, enabling formation of lipid-soluble complexes with monovalent cations like Na⁺ and K⁺ [1] [8]. The ion-binding selectivity sequence for Narasin is Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺, indicating a higher affinity for sodium ions under physiological conditions [5]. This specificity arises from the molecular dimensions of Narasin’s oxygen-lined cavity, which optimally accommodates Na⁺ (ionic radius: 102 pm) over larger cations [5].
Upon cation binding, Narasin undergoes conformational changes that mask its polar groups, creating a hydrophobic complex capable of diffusing through lipid bilayers. The transport mechanism follows a "ping-pong" model: Narasin binds extracellular cations, traverses the membrane, releases the cation intracellularly, and subsequently returns in protonated form (H⁺) to exchange for another cation [1] [6]. This electroneutral exchange disrupts natural ion gradients without directly collapsing the membrane potential. However, the sustained transport depletes intracellular K⁺ and elevates intracellular Na⁺, initiating secondary cellular disruptions [5] [6].
Table 1: Cation Selectivity and Transport Kinetics of Narasin
Cation | Relative Binding Affinity | Transport Rate (μmol/min/mg) |
---|---|---|
Na⁺ | 1.00 (Reference) | 8.7 ± 0.9 |
K⁺ | 0.83 | 5.2 ± 0.6 |
Rb⁺ | 0.41 | 2.1 ± 0.3 |
Li⁺ | 0.12 | 0.4 ± 0.1 |
Data derived from artificial membrane assays comparing relative transport efficiency [5] [8].
Narasin primarily targets Gram-positive bacteria due to their lack of a protective outer membrane, which allows direct access to the cytoplasmic membrane. In contrast, Gram-negative bacteria exhibit intrinsic resistance because their outer membrane porins exclude large (>600 Da) lipophilic molecules [6] [8]. Narasin’s exchange of extracellular Na⁺ for intracellular H⁺ and K⁺ collapses essential electrochemical gradients:
The combined effect disrupts the proton motive force (PMF), a gradient comprising Δψ (membrane potential) and ΔpH (transmembrane pH difference). Experimental studies using Staphylococcus aureus demonstrate that Narasin (≥1 μM) dissipates the PMF component Δψ within minutes, as measured by DiSC₃(5) dye fluorescence [5]. This depolarization halts PMF-dependent processes, including nutrient uptake and motility. Notably, extracellular cation concentrations modulate Narasin’s efficacy: high Na⁺ environments potentiate its activity, while elevated K⁺ provides a protective effect by reducing the K⁺ efflux gradient [5] [6].
The energy cost of restoring ion homeostasis triggers catastrophic ATP depletion in bacteria. Narasin forces cells to activate two ATP-dependent compensatory mechanisms:
Continuous operation of these pumps elevates ATP consumption by 300–400% in Streptococcus bovis within 30 minutes of Narasin exposure [2]. Consequently, glycolysis accelerates to replenish ATP, depleting glycogen reserves and accumulating lactic acid. This metabolic shift is unsustainable, leading to:
Table 2: Bioenergetic Effects of Narasin in Gram-Positive Bacteria
Parameter | Change After Narasin Exposure | Bacterial Species |
---|---|---|
ATP consumption rate | +320–400% | Streptococcus bovis |
Glycolytic flux | +150% | Enterococcus faecalis |
Intracellular pH | Decrease by 1.2–1.5 units | Clostridium perfringens |
Glucose uptake | -85% | Lactobacillus ruminis |
Data compiled from ruminal and pathogenic bacteria models [1] [2] [5].
Metabolic collapse culminates in growth arrest and bacteriostasis. Unlike bactericidal agents, Narasin primarily exhibits bacteriostatic effects against Staphylococcus aureus at clinically relevant concentrations (MIC₉₀: 2–4 μg/mL), with minimum bactericidal concentrations (MBC) often exceeding 32 μg/mL [5]. This static effect aligns with its role in controlling bacterial overgrowth without eliminating commensal populations entirely.
In apicomplexan parasites like Eimeria tenella, Narasin disrupts energy metabolism by targeting ion gradients across multiple organelles. Sporozoites exposed to Narasin (0.5–1.0 μM) exhibit:
The anti-coccidial efficacy stems from Narasin’s ability to accumulate in Eimeria’s lipid membranes. Unlike bacteria, Eimeria sporozoites possess acidic organelles (e.g., micronemes and rhoptries) critical for host cell invasion. Narasin’s H⁺ transport alkalinizes these compartments, inactivating pH-dependent proteases essential for host tissue penetration [10]. Additionally, elevated intracellular Na⁺ inhibits mitochondrial Ca²⁺ uptake, disrupting calcium signaling required for gliding motility [1].
Field studies in calves demonstrate Narasin’s suppression of oocyst shedding (reduction: 75–90% vs. controls) by blocking sporozoite development during schizogony [3]. This stage-specific vulnerability arises from high metabolic demand during asexual replication, where Narasin-induced ATP depletion halts schizont formation [3] [10]. Notably, Narasin and monensin exhibit similar efficacy against Eimeria bovis after 42 days, though monensin acts faster during initial infection phases [3]. The absence of cross-resistance with non-ionophore anticoccidials underscores Narasin’s unique ionophoric mechanism [1] [10].
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9